molecular formula C10H12N2O2 B022780 (S)-4-(4-aminobenzyl)oxazolidin-2-one CAS No. 152305-23-2

(S)-4-(4-aminobenzyl)oxazolidin-2-one

Cat. No.: B022780
CAS No.: 152305-23-2
M. Wt: 192.21 g/mol
InChI Key: WNAVSKJKDPLWBD-VIFPVBQESA-N
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Description

(S)-4-(4-aminobenzyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing an oxazolidine ring. This particular compound features an amino group attached to a benzyl moiety, which is further connected to the oxazolidinone ring. The (S)-configuration indicates the specific stereochemistry of the molecule, which can have significant implications for its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(4-aminobenzyl)oxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the oxazolidinone.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using catalysts and specific reaction conditions to maximize yield and purity. The use of chiral catalysts or chiral starting materials is crucial to ensure the (S)-configuration of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the oxazolidinone ring to an oxazolidine ring or reduce the amino group to an amine.

    Substitution: The benzyl group can be substituted with various functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Oxazolidine derivatives or primary amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

(S)-4-(4-aminobenzyl)oxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-4-(4-aminobenzyl)oxazolidin-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The amino group can form hydrogen bonds with biological targets, while the oxazolidinone ring can participate in various chemical interactions.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(4-aminobenzyl)oxazolidin-2-one: The enantiomer of the compound with different stereochemistry.

    4-(4-aminobenzyl)oxazolidin-2-one: The racemic mixture of both enantiomers.

    4-(4-nitrobenzyl)oxazolidin-2-one: A derivative with a nitro group instead of an amino group.

Uniqueness

(S)-4-(4-aminobenzyl)oxazolidin-2-one is unique due to its specific (S)-configuration, which can significantly influence its biological activity and chemical reactivity compared to its enantiomer or racemic mixture. The presence of the amino group also provides unique reactivity and potential for forming hydrogen bonds, making it valuable in various applications.

Properties

IUPAC Name

(4S)-4-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-8-3-1-7(2-4-8)5-9-6-14-10(13)12-9/h1-4,9H,5-6,11H2,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNAVSKJKDPLWBD-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)O1)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301285890
Record name (S)-4-(4-Aminobenzyl)-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152305-23-2
Record name (S)-4-(4-Aminobenzyl)-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152305-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-4-(4-Aminobenzyl)oxazolidin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152305232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-4-(4-Aminobenzyl)-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-4-(4-AMINOBENZYL)OXAZOLIDIN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJO4G2UWA4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-4-(4-aminobenzyl)oxazolidin-2-one
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Q & A

Q1: What can you tell us about the structural characteristics of (S)-4-(4-aminobenzyl)oxazolidin-2-one based on the research?

A1: The research article you provided focuses on elucidating the crystal structure of this compound using X-ray diffraction alongside spectral analysis []. While the exact molecular formula and weight are not provided in the abstract, the study confirms the compound's structure through crystallographic data. Additionally, the research employs spectroscopic techniques, suggesting the utilization and analysis of spectral data, although specific details are not outlined in the abstract.

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